molecular formula C8H6FN3O B1443315 2-Azido-1-(3-fluorophenyl)ethanone CAS No. 848902-19-2

2-Azido-1-(3-fluorophenyl)ethanone

Cat. No.: B1443315
CAS No.: 848902-19-2
M. Wt: 179.15 g/mol
InChI Key: FINVHPDIWMTLSD-UHFFFAOYSA-N
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Description

2-Azido-1-(3-fluorophenyl)ethanone is an organic compound characterized by the presence of an azido group (-N3) and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3-fluorophenyl)ethanone typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method starts with 3-fluorobenzoyl chloride, which undergoes a reaction with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to yield the desired azido compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition at room temperature.

    Substitution: Sodium azide in DMF or other polar aprotic solvents.

Major Products Formed:

    Reduction: 2-Amino-1-(3-fluorophenyl)ethanone.

    Cycloaddition: 1-(3-fluorophenyl)-1H-1,2,3-triazole derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Azido-1-(3-fluorophenyl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Azido-1-(3-fluorophenyl)ethanone is unique due to the presence of the fluorine atom in the meta position, which can influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions compared to its analogs.

Properties

IUPAC Name

2-azido-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVHPDIWMTLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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